6-Chloro-7-ethyl-7H-purin-8(9H)-one
Overview
Description
6-Chloro-7-ethyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethyl-7H-purin-8(9H)-one typically involves the chlorination of a purine derivative followed by ethylation. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: Using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-ethyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties.
7-Ethylguanine: Another purine derivative with an ethyl group at the 7-position.
8-Oxoguanine: An oxidized form of guanine with similar structural features.
Uniqueness
6-Chloro-7-ethyl-7H-purin-8(9H)-one is unique due to its specific combination of chlorine and ethyl groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
6-chloro-7-ethyl-9H-purin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-2-12-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGLNYKCUEHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(NC1=O)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261636 | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885500-44-7 | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885500-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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